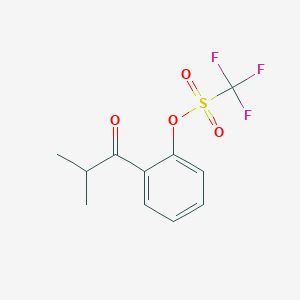
Methanesulfonic acid, trifluoro-, 2-(2-methyl-1-oxopropyl)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid, trifluoro-, 2-(2-methyl-1-oxopropyl)phenyl ester is a chemical compound with a complex structure that includes a trifluoromethanesulfonic acid ester and a phenyl group substituted with a 2-methyl-1-oxopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 2-(2-methyl-1-oxopropyl)phenyl ester typically involves the esterification of trifluoromethanesulfonic acid with the corresponding alcohol. The reaction conditions often require the presence of a strong acid catalyst and an inert atmosphere to prevent oxidation. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow processes. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings to ensure the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid, trifluoro-, 2-(2-methyl-1-oxopropyl)phenyl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid, trifluoro-, 2-(2-methyl-1-oxopropyl)phenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and other functionalized compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which methanesulfonic acid, trifluoro-, 2-(2-methyl-1-oxopropyl)phenyl ester exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid, which can then participate in further chemical reactions. The trifluoromethanesulfonic acid moiety is a strong acid and can act as a catalyst in various reactions, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonic acid, trifluoro-, 2-(2-methyl-1-oxopropyl)phenyl ester can be compared with other similar compounds, such as:
Trifluoromethanesulfonic acid esters: These compounds share the trifluoromethanesulfonic acid moiety but differ in the ester group, leading to variations in reactivity and applications.
Phenyl esters: Compounds with a phenyl ester group can have similar chemical properties but may differ in their specific functional groups and reactivity.
The uniqueness of this compound lies in its combination of a strong acid moiety with a functionalized phenyl group, making it a versatile reagent in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
646522-83-0 |
|---|---|
Molekularformel |
C11H11F3O4S |
Molekulargewicht |
296.26 g/mol |
IUPAC-Name |
[2-(2-methylpropanoyl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C11H11F3O4S/c1-7(2)10(15)8-5-3-4-6-9(8)18-19(16,17)11(12,13)14/h3-7H,1-2H3 |
InChI-Schlüssel |
YDTPRASXRYAPQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


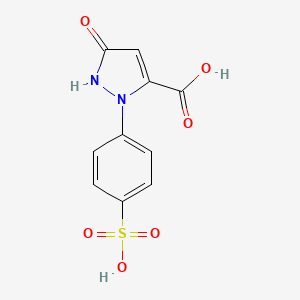

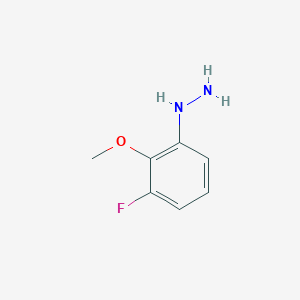

![[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B15168641.png)
![5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15168648.png)

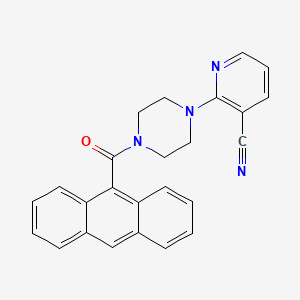
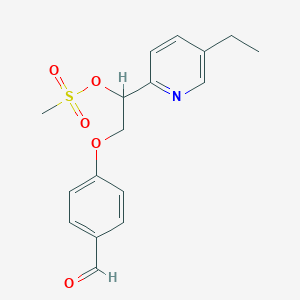
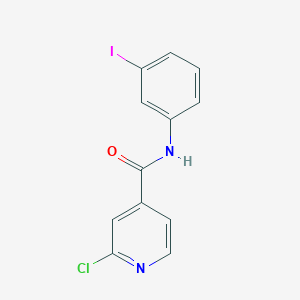
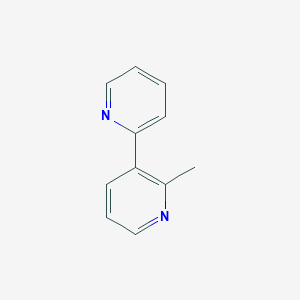
![1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide](/img/structure/B15168678.png)

![6-Amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15168699.png)
